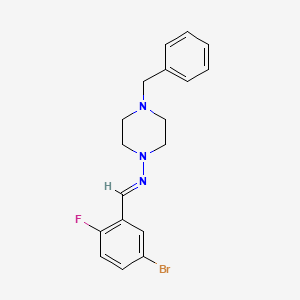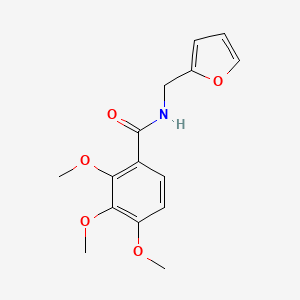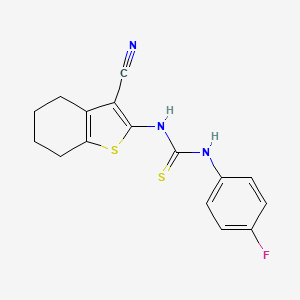![molecular formula C9H12ClNO2S B5540506 N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)
N-[2-(4-chlorophenyl)ethyl]methanesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methanesulfonamide derivatives, including those with chlorophenyl groups, often involves complex chemical reactions. For instance, processes have been developed for large-scale production of compounds similar to N-[2-(4-chlorophenyl)ethyl]methanesulfonamide, highlighting the importance of selecting appropriate precursors and reaction conditions for efficient synthesis (PestiJaan et al., 1998).
Molecular Structure Analysis
The molecular structure of N-[2-(4-chlorophenyl)ethyl]methanesulfonamide and related compounds is characterized by specific conformations and bond parameters. Studies have shown that the N-H bond conformation can be syn or anti to chloro substituents, impacting the compound's biological activity. The spatial arrangement of the methanesulfonyl group and amide hydrogen plays a crucial role in the molecule's interaction with receptor molecules (Gowda et al., 2007).
Chemical Reactions and Properties
N-[2-(4-chlorophenyl)ethyl]methanesulfonamide participates in various chemical reactions, demonstrating its reactivity and potential as a precursor for further chemical transformations. Its reactivity is illustrated by its ability to form complexes and participate in hydrogen bonding, which is fundamental to its structural stability and interactions (Binkowska et al., 2001).
Physical Properties Analysis
The physical properties of methanesulfonamide derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. Hydrogen bonding and molecular conformations significantly affect these properties, contributing to the compound's behavior in different environments (Tuttolomondo et al., 2005).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are critical for understanding the behavior of N-[2-(4-chlorophenyl)ethyl]methanesulfonamide in chemical reactions. Its sulfonamide group contributes to its unique chemical behavior, offering opportunities for selective reactions and synthesis of complex molecules (Shealy et al., 1984).
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Antifungal Agents The methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazole-1-ethanol and α-[1-(2-chlorophenyl)ethenyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol are developed for the treatment and prevention of systemic fungal infections. This research illustrates the utility of methanesulfonate derivatives in synthesizing compounds with significant antifungal properties (PestiJaan et al., 1998).
Self-Assembling Structures Research on diethyltin(methoxy)methanesulfonate with sulfonate-phosphonate ligands highlights the formation of three-dimensional self-assemblies, showcasing the role of sulfonate derivatives in constructing complex molecular architectures (Shankar et al., 2011).
Biological Studies
Methane Production and Inhibition Studies on microbial cultures highlight the reduction of specific sulfonamide derivatives to produce chiral intermediates for synthetic applications, such as beta-receptor antagonists. This demonstrates the biological transformations of sulfonamide compounds in microbial systems for pharmaceutical synthesis (Patel et al., 1993).
Dechlorination in Environmental Processes Investigations into the reductive dechlorination of chlorinated compounds by microorganisms, in the presence of sulfonate derivatives, provide insights into environmental bioremediation processes and the role of chemical compounds in influencing microbial pathways (Sokol et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-14(12,13)11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIAVCZGURQEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]methanesulfonamide | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)
![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)
![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)
